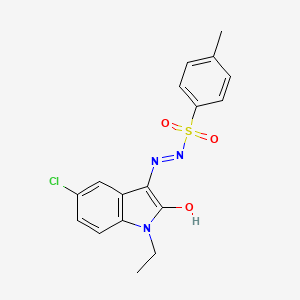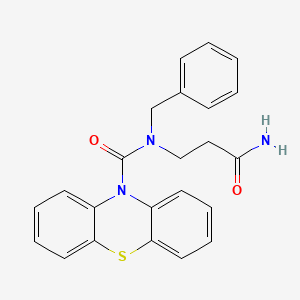![molecular formula C20H18N2O6 B5056774 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056774.png)
5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as MPEP, is a compound that has been extensively studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), a G protein-coupled receptor that is widely distributed throughout the central nervous system.
作用機序
MPEP is a selective antagonist of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, which is involved in the regulation of synaptic plasticity and neuronal excitability. By blocking the activity of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, MPEP can modulate the release of neurotransmitters such as glutamate and GABA, leading to changes in synaptic transmission and plasticity. MPEP has been shown to have both presynaptic and postsynaptic effects, and its mechanism of action is complex and multifaceted.
Biochemical and Physiological Effects:
MPEP has been shown to have a wide range of biochemical and physiological effects, including the modulation of synaptic transmission, the regulation of neuronal excitability, and the modulation of gene expression. MPEP has also been shown to have anti-inflammatory properties and to modulate the immune response. In addition, MPEP has been shown to have neuroprotective effects in animal models of neurological disorders.
実験室実験の利点と制限
MPEP has several advantages as a tool for neurobiological research, including its high potency and selectivity for 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione, its ability to cross the blood-brain barrier, and its well-characterized mechanism of action. However, MPEP also has some limitations, including its potential off-target effects, its short half-life, and its relatively low solubility.
将来の方向性
Future research on MPEP is likely to focus on its potential therapeutic applications in neurological disorders, including Parkinson's disease, Huntington's disease, and Fragile X syndrome. In addition, MPEP may have potential as a treatment for addiction and depression. Further research is also needed to better understand the complex mechanism of action of MPEP and to optimize its pharmacological properties for therapeutic use. Finally, MPEP may have potential as a tool for studying the role of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione in synaptic plasticity and learning and memory.
合成法
The synthesis of MPEP involves the reaction of 4-methoxyphenol with 2-(4-bromophenoxy)ethylamine to form 2-(4-methoxyphenoxy)ethylamine. This intermediate is then reacted with 4-formylbenzoic acid to form the final product, MPEP. The synthesis method has been extensively studied and optimized, resulting in a high yield of pure MPEP.
科学的研究の応用
MPEP has been studied for its potential therapeutic applications in a variety of neurological disorders, including Parkinson's disease, Huntington's disease, and Fragile X syndrome. MPEP has also been shown to have potential as a treatment for addiction and depression. In addition, MPEP has been used as a tool in neurobiological research to study the role of 5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione in synaptic plasticity and learning and memory.
特性
IUPAC Name |
5-[[4-[2-(4-methoxyphenoxy)ethoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O6/c1-26-14-6-8-16(9-7-14)28-11-10-27-15-4-2-13(3-5-15)12-17-18(23)21-20(25)22-19(17)24/h2-9,12H,10-11H2,1H3,(H2,21,22,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIFGHZAYPZRZHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCOC2=CC=C(C=C2)C=C3C(=O)NC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(4-ethoxyphenyl)sulfonyl]-N~1~-isobutyl-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5056695.png)

![2-[(2-chloro-6-fluorobenzyl)thio]-N-(3-pyridinylmethyl)acetamide](/img/structure/B5056710.png)
![2-(ethylthio)-4-[4-(methylthio)benzylidene]-1,3-thiazol-5(4H)-one](/img/structure/B5056722.png)


![1-(4-bromo-3-methylphenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5056743.png)
![2-(3,4-dimethoxyphenyl)-3,5-dimethyl-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5056746.png)
![N~1~-allyl-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5056754.png)
![2-[4-cyclobutyl-1-(3,4-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5056758.png)


![1-[4-(benzyloxy)-3-methoxyphenyl]-1-propanol](/img/structure/B5056810.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-bis(3-methylphenyl)cyclopropanecarboxamide](/img/structure/B5056823.png)